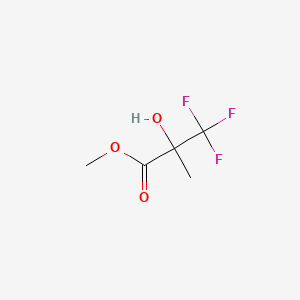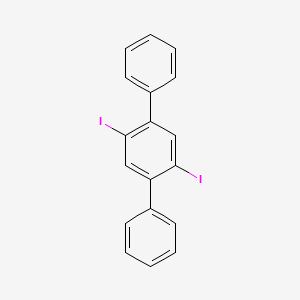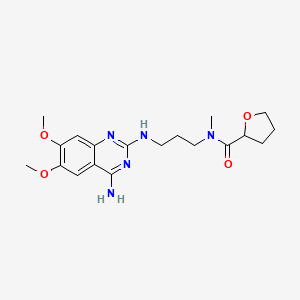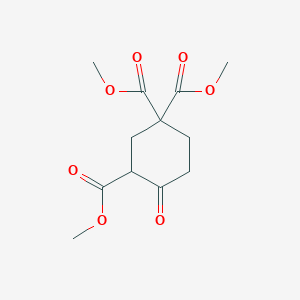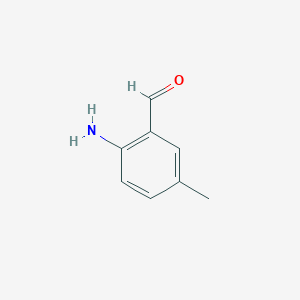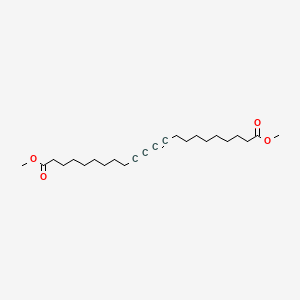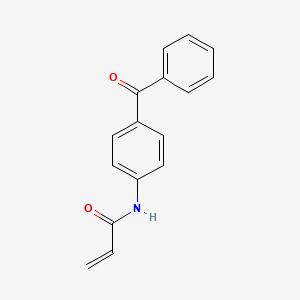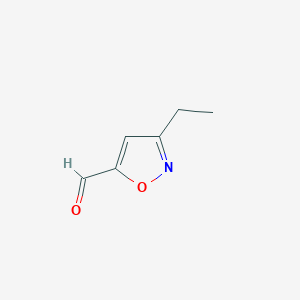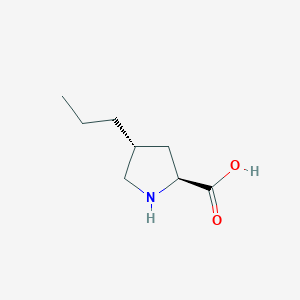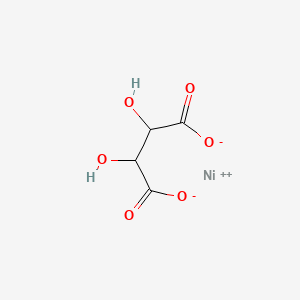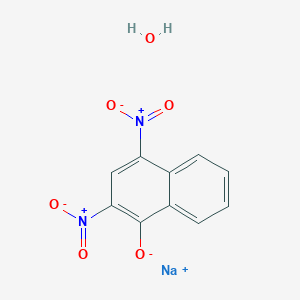
Martius Yellow sodium monohydrate
Übersicht
Beschreibung
- Martius Yellow sodium salt monohydrate, with the molecular formula C<sub>10</sub>H<sub>5</sub>N<sub>2</sub>O<sub>5</sub>·Na·H<sub>2</sub>O , is an organic compound.
- It is also known as 2,4-Dinitro-1-naphthol sodium salt or Manchester Yellow .
- Its primary application is as a mothproof dye for wool .
Synthesis Analysis
- Martius Yellow is synthesized through indirect nitration of α-naphthol (1-naphthol) .
- The process involves successive sulfonation and nitration reactions.
- The final product is the ammonium salt of 2,4-dinitro-1-naphthol .
Molecular Structure Analysis
- Linear Formula: (O<sub>2</sub>N)<sub>2</sub>C<sub>10</sub>H<sub>5</sub>ONa·H<sub>2</sub>O .
- CAS Number: 304655-86-5 .
- Molecular Weight: 274.16 g/mol .
Chemical Reactions Analysis
- Martius Yellow is prepared by nitration of naphthol .
- It has been used to stain erythrocytes in trichrome staining methods.
Physical And Chemical Properties Analysis
- Assay : ≥98% (form: powder).
- Solubility : Soluble in methanol (0.1%).
- λmax : Absorption maximum at 432 nm.
- Application : Used in diagnostic assays, manufacturing, hematology, and histology.
Wissenschaftliche Forschungsanwendungen
-
Spectrophotometry
- Martius Yellow can be used in spectrophotometry, a method used to measure how much a chemical substance absorbs light by measuring the intensity of light as a beam of light passes through sample solution.
- The dye can be dissolved in a solvent and the absorption spectrum can be measured using a spectrophotometer.
- The results can provide information about the physical properties of the dye, such as its absorbance at different wavelengths.
-
Chromatography
- Martius Yellow can also be used in chromatography, a laboratory technique for the separation of a mixture.
- The dye can be applied to a stationary phase and a mobile phase is passed over it. The different components of the dye will move at different rates, allowing them to be separated.
- The results can provide information about the components of the dye and their relative proportions.
-
Microscopy
- Martius Yellow can be used as a stain in microscopy.
- The dye can be applied to a sample, which is then examined under a microscope.
- The results can provide information about the structure and composition of the sample.
-
Preparation of Naphthol Derivatives
-
Diagnostic Assay Manufacturing
-
Hematology
-
Dyeing and Printing
-
Biological Staining
-
Chemical Synthesis
Safety And Hazards
- Martius Yellow can cause skin irritation , eye irritation , and may cause allergic skin reactions .
- Precautionary measures include wearing protective gear and avoiding inhalation or ingestion.
Zukünftige Richtungen
- Further research could explore its applications beyond mothproof dyeing, potentially in other fields such as diagnostics or materials science.
Remember that Martius Yellow is a valuable compound with diverse applications, and its properties make it relevant for various scientific investigations12. If you need more detailed information, feel free to ask! 😊
Eigenschaften
IUPAC Name |
sodium;2,4-dinitronaphthalen-1-olate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5.Na.H2O/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17;;/h1-5,13H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGNEISTZRRZND-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+](=O)[O-])[N+](=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589956 | |
| Record name | Sodium 2,4-dinitronaphthalen-1-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Martius Yellow sodium monohydrate | |
CAS RN |
304655-86-5 | |
| Record name | Martius Yellow sodium monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304655865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2,4-dinitronaphthalen-1-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,4-dinitronaphtholate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MARTIUS YELLOW SODIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3U4KK9S40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



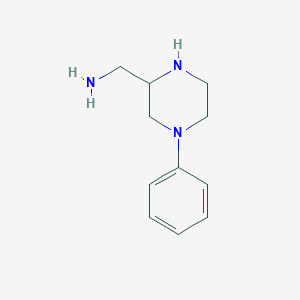
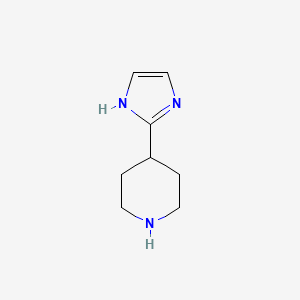
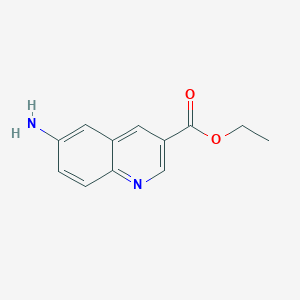
![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)
